![molecular formula C7H9N3 B3091191 1-(Pyrimidin-5-yl)cyclopropan-1-amine CAS No. 1217340-83-4](/img/structure/B3091191.png)
1-(Pyrimidin-5-yl)cyclopropan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-5-yl)cyclopropan-1-amine” is represented by the formula C7H9N3. The structure consists of a pyrimidine ring fused to a cyclopropane ring .Chemical Reactions Analysis
Pyrimidine derivatives, including “1-(Pyrimidin-5-yl)cyclopropan-1-amine”, can undergo various chemical reactions. For instance, they can be synthesized from β-formyl enamide via a samarium chloride catalyzed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .Scientific Research Applications
Acaricide Development
The compound can be used in the development of novel acaricides . For instance, it has been incorporated into the structure of a new acaricide, HNPC-A188, which exhibits excellent acaricidal activity . This compound has shown promising results against Tetranychus urticae, a common mite species .
Fungicide Synthesis
“1-(Pyrimidin-5-yl)cyclopropan-1-amine” can also be used in the synthesis of fungicides . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template, and these new compounds showed excellent fungicidal activity . One of these compounds, T33, had a particularly effective control effect on corn rust .
Pesticide Resistance Research
This compound can be used in research aimed at overcoming pesticide resistance . As pesticide resistance is a growing problem in agriculture, the development of new compounds with different modes of action is crucial. Pyrimidinamine derivatives, such as “1-(Pyrimidin-5-yl)cyclopropan-1-amine”, offer a promising avenue for this research .
Bioisosterism Studies
The compound can be used in bioisosterism studies, which involve the exchange of specific groups in a molecule to study the resulting changes in biological activity . In one study, a pyridine group was substituted for phenyl in pyrimidifen to create new compounds with excellent fungicidal activity .
Lipophilic Pharmacokinetic Property Improvement
Compounds containing trifluoroethyl sulfur (CF3CH2S-), such as “1-(Pyrimidin-5-yl)cyclopropan-1-amine”, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This can enhance the effectiveness of drugs and reduce potential side effects .
properties
IUPAC Name |
1-pyrimidin-5-ylcyclopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(1-2-7)6-3-9-5-10-4-6/h3-5H,1-2,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESTUDCSHJWAMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-5-yl)cyclopropan-1-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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